1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is an organic compound with the molecular formula C9H17F3N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated intermediates with diazepane derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and agrochemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The diazepane ring may contribute to binding affinity and specificity, potentially modulating biological activity through receptor interactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler trifluoromethylated alcohol with similar chemical properties but lacking the diazepane ring.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethylated compound with different functional groups and applications
Uniqueness
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the diazepane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other trifluoromethylated compounds .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c1-13-3-2-4-14(6-5-13)7-8(15)9(10,11)12/h8,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZQQNNUBVSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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